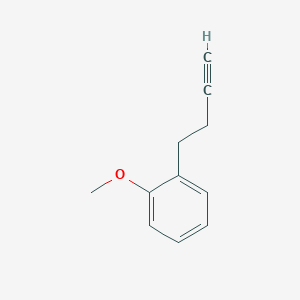
1-(But-3-yn-1-yl)-2-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(But-3-yn-1-yl)-2-methoxybenzene is an organic compound characterized by the presence of a methoxy group attached to a benzene ring and a but-3-yn-1-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-1-yl)-2-methoxybenzene typically involves the alkylation of 2-methoxybenzene (anisole) with a but-3-yn-1-yl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the methoxybenzene, followed by the addition of but-3-yn-1-yl bromide or chloride to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 1-(But-3-yn-1-yl)-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 gas with Pd/C or Lindlar’s catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar aprotic solvents.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
1-(But-3-yn-1-yl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(But-3-yn-1-yl)-2-methoxybenzene depends on its specific application. In biochemical studies, it may act as a ligand or inhibitor, interacting with specific molecular targets such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and labeling studies .
相似化合物的比较
But-3-yn-1-ylbenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxybenzyl alcohol: Contains a hydroxyl group instead of an alkyne, leading to different reactivity and applications.
4-Phenylbut-3-yn-1-ol: Similar alkyne functionality but with different substitution patterns on the benzene ring.
Uniqueness: 1-(But-3-yn-1-yl)-2-methoxybenzene is unique due to the combination of the methoxy and alkyne groups, which provide distinct reactivity and versatility in synthetic applications
属性
CAS 编号 |
52289-94-8 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC 名称 |
1-but-3-ynyl-2-methoxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-4-7-10-8-5-6-9-11(10)12-2/h1,5-6,8-9H,4,7H2,2H3 |
InChI 键 |
RRGUXSZHYAADAO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)
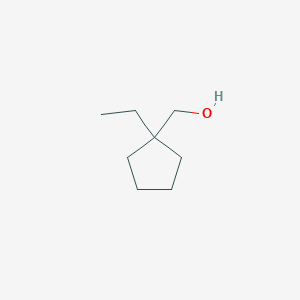
![rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)

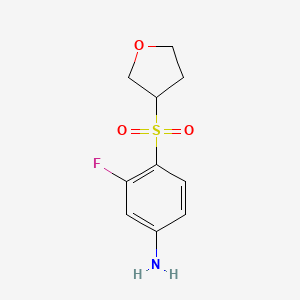
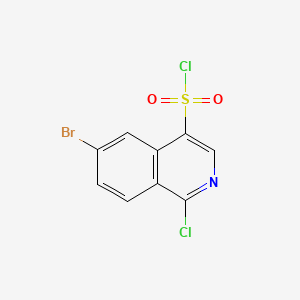
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)
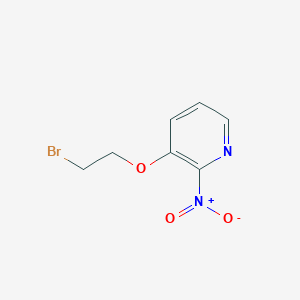
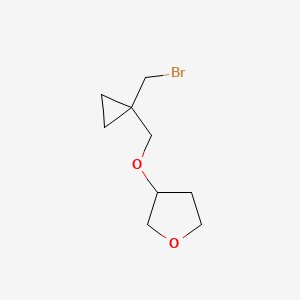
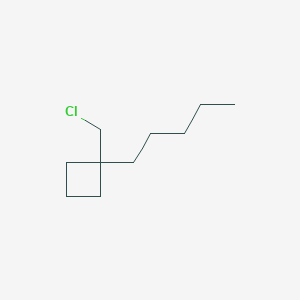
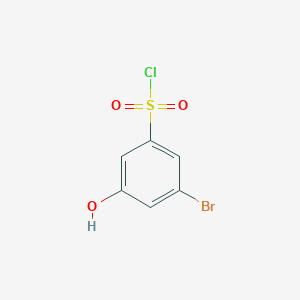
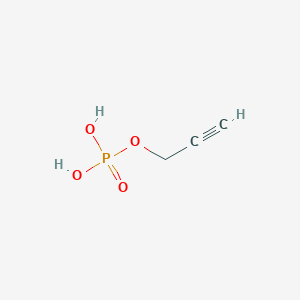
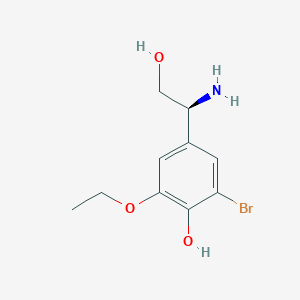
aminehydrochloride](/img/structure/B15315140.png)
